3-Chloro-2,2-dimethylpropanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRYBRMKMEYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456042 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-57-5 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Halogenated Aldehyde Chemistry
Halogenated aldehydes are a class of organic compounds that serve as valuable building blocks in synthesis due to the dual reactivity conferred by the carbonyl and the carbon-halogen bond. researchgate.net Their synthesis and reactions are a significant area of study. The position of the halogen relative to the aldehyde group (α, β, γ, etc.) dictates the compound's stability and reactivity profile.
3-Chloro-2,2-dimethylpropanal is classified as a β-halogenated aldehyde, as the chlorine atom is attached to the carbon atom beta to the carbonyl group. The synthesis of such compounds often involves methods distinct from their α-halogenated counterparts. researchgate.net Common strategies for preparing β-halogenated carbonyl compounds include the Michael addition of hydrogen halides to α,β-unsaturated aldehydes or the alkylation of enolates with dihalomethanes. researchgate.net In the specific case of this compound, a primary route of synthesis is the oxidation of the corresponding β-chloro alcohol, 3-chloro-2,2-dimethyl-1-propanol (B83993). sigmaaldrich.com
The reactivity of β-halogenated aldehydes is characterized by the potential for both nucleophilic attack at the carbonyl carbon and substitution or elimination reactions involving the chlorine atom. However, the specific structural features of this compound, notably the absence of α-hydrogens, preclude typical enolization-based reactions at that position, such as the acid- or base-catalyzed α-halogenation seen in other aldehydes.
Significance of the Alpha Quaternary Carbonyl Structure in Advanced Organic Synthesis
The presence of a quaternary carbon atom adjacent to a carbonyl group, as seen in 3-chloro-2,2-dimethylpropanal, is a significant structural motif in organic chemistry. The construction of such all-carbon quaternary centers is a formidable challenge in synthesis due to the steric hindrance involved.
The gem-dimethyl group at the α-position of this compound creates considerable steric bulk around the aldehyde functional group. This steric hindrance influences its reactivity in several ways:
It can impede the approach of bulky nucleophiles to the carbonyl carbon, affecting reaction rates and potentially allowing for greater selectivity with smaller reagents.
It prevents aldol (B89426) condensation reactions that require the formation of an enolate at the α-carbon, as there are no α-hydrogens to be abstracted.
This unique structural feature makes this compound and similar α-quaternary aldehydes valuable precursors for specific synthetic targets. They are often employed in reactions where the steric bulk can direct the stereochemical outcome or in the construction of highly substituted, complex molecules. For instance, its bromo-analog has been utilized in the Staudinger synthesis of β-lactams, demonstrating its utility as a building block for heterocyclic compounds. clockss.org The controlled reaction of the aldehyde and the chloro-substituent allows for the formation of diverse molecular architectures.
Historical Development and Initial Academic Characterization
Oxidative Routes from Primary Alcohol Precursors
A primary and direct method for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, 3-chloro-2,2-dimethyl-1-propanol. sigmaaldrich.com This transformation is a cornerstone of organic synthesis, and several reagents and catalytic systems have been developed to achieve this conversion efficiently.
Pyridinium Chlorochromate (PCC) Mediated Oxidations
Pyridinium chlorochromate (PCC) is a well-established and selective oxidizing agent for converting primary alcohols to aldehydes. chemistrysteps.comwikipedia.org The reaction is typically performed by adding the alcohol to a suspension of PCC in a suitable solvent, such as dichloromethane. wikipedia.org The mixture is stirred at room temperature until the oxidation is complete.
The general reaction mechanism involves the formation of a chromate (B82759) ester from the alcohol, followed by a base-promoted deprotonation to yield the carbon-oxygen double bond of the aldehyde. chemistrysteps.comlibretexts.org PCC is considered a mild oxidant, which is advantageous as it minimizes over-oxidation of the aldehyde to a carboxylic acid, a common side reaction with stronger oxidizing agents, particularly in the presence of water. chemistrysteps.comwikipedia.orglibretexts.orglibretexts.org
For the synthesis of this compound, the oxidation of 3-chloro-2,2-dimethyl-1-propanol with PCC proceeds to yield the desired aldehyde. sigmaaldrich.comsigmaaldrich.cn However, it is noted that the product, this compound, can spontaneously trimerize to form an s-trioxane derivative. sigmaaldrich.comsigmaaldrich.cn To mitigate side reactions and improve yield, the reaction may be carried out in the presence of celite, silica (B1680970) gel, or molecular sieves, which help to manage the tar-like residues that can form. chem-station.com
Table 1: PCC Mediated Oxidation of 3-Chloro-2,2-dimethyl-1-propanol
| Reactant | Reagent | Solvent | Product | Key Features |
| 3-Chloro-2,2-dimethyl-1-propanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | This compound | Selective oxidation to aldehyde chemistrysteps.comwikipedia.org; Minimizes over-oxidation chemistrysteps.comwikipedia.orglibretexts.org; Potential for product trimerization sigmaaldrich.comsigmaaldrich.cn |
Catalytic Oxidation Systems (e.g., TEMPO-catalyzed)
Catalytic oxidation systems offer a more environmentally friendly and efficient alternative to stoichiometric reagents like PCC. Among these, the use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO, has emerged as a powerful method for the selective oxidation of primary alcohols.
In a TEMPO-catalyzed system, a catalytic amount of TEMPO is used in conjunction with a stoichiometric co-oxidant. A reliable method for the synthesis of the bromo-analog, 3-bromo-2,2-dimethylpropanal, utilizes TEMPO with sodium hypochlorite (B82951) (NaOCl) as the co-oxidant. researchgate.net This approach has been shown to be effective, although the reaction mixture can become acidic, potentially leading to the formation of byproducts. researchgate.net
Another variation of the TEMPO-catalyzed oxidation employs [bis(acetoxy)iodo]benzene (BAIB) as the stoichiometric oxidant. researchgate.net This system works well for the synthesis of 2,2-dimethylpropanal derivatives and can be performed at temperatures ranging from 0 °C to room temperature. researchgate.net
A particularly efficient and environmentally benign method for the oxidation of primary alcohols to carboxylic acids, which proceeds via an aldehyde intermediate, uses a combination of catalytic TEMPO, stoichiometric sodium chlorite (B76162) (NaClO2), and a catalytic amount of NaOCl. orgsyn.org The reaction is thought to proceed through the oxidation of TEMPO by NaOCl to the active N-oxoammonium ion, which then oxidizes the alcohol to the aldehyde. orgsyn.org The aldehyde is subsequently oxidized to the carboxylic acid by NaClO2, which also regenerates NaOCl, making the reaction self-sustaining. orgsyn.org While this specific protocol is designed for carboxylic acid synthesis, it highlights the potential of TEMPO-based systems for controlled aldehyde formation.
Functional Group Interconversions Leading to this compound
Functional group interconversion represents another strategic approach to synthesizing this compound, starting from precursors with different functionalities. A plausible, though not explicitly detailed in the provided context, route would involve the conversion of a suitable precursor, such as a carboxylic acid or its derivative, to the target aldehyde.
For instance, a related compound, 3-chloro-2,2-dimethylpropionyl chloride, is commercially available. oakwoodchemical.com This acyl chloride could, in principle, be reduced to this compound using a controlled reduction method. Standard organic chemistry techniques for the reduction of acyl chlorides to aldehydes, such as the Rosenmund reduction or the use of specific hydride reagents like lithium tri-tert-butoxyaluminum hydride, could potentially be applied.
Another hypothetical route could start from a diol, where one hydroxyl group is selectively protected, the other is converted to a chloride, and the protected alcohol is then deprotected and oxidized to the aldehyde. The principles of functional group interconversion allow for multiple synthetic pathways to be designed based on the availability of starting materials and the desired reaction conditions. ub.edu
Strategic Approaches for Alpha-Quaternary Aldehyde Synthesis
The synthesis of aldehydes bearing an α-quaternary carbon center, such as this compound, presents a significant synthetic challenge due to the steric hindrance around the carbonyl group. sci-hub.se Several advanced strategies have been developed to address this challenge.
One notable method involves the palladium-catalyzed β-C(sp³)–H arylation of tertiary aldehydes. This approach utilizes a transient directing group, such as L-phenylglycine, to guide the palladium catalyst to activate a C-H bond at the β-position, enabling the introduction of an aryl group. While this specific example leads to an arylated product, the underlying principle of C-H activation near a sterically hindered center is relevant.
Another powerful strategy is the cobalt(III)-catalyzed three-component carboformylation of dienes. nih.govrsc.org This method allows for the synthesis of all-carbon α-quaternary aldehydes by sequentially adding a C-H bond and a formyl group across a conjugated diene system. nih.govrsc.org This approach provides access to complex aldehyde products that are not readily accessible through traditional hydroformylation methods. nih.govrsc.org
Furthermore, enantioselective methods for the synthesis of α-quaternary aldehydes have been developed. A copper-catalyzed enantioselective synthesis of α-quaternary ketones, α-keto esters, and aldehydes has been reported, which employs acyl electrophiles and allyl organodiboron reagents. nih.gov Additionally, a palladium(0)-catalyzed chemo-, diastereo-, and enantioselective α-quaternary alkylation of branched aldehydes has been demonstrated. sci-hub.se These methods highlight the ongoing research and development in the field of asymmetric synthesis of sterically congested carbonyl compounds.
Considerations in Scalable Synthesis of this compound
The scalable synthesis of this compound requires careful consideration of factors such as cost, efficiency, safety, and environmental impact. While laboratory-scale syntheses may employ expensive or hazardous reagents, industrial production necessitates more practical and sustainable approaches.
For instance, while PCC is effective, chromium-based reagents are generally considered toxic and their use is becoming less frequent in favor of milder and less toxic alternatives. chem-station.com Catalytic methods, such as those employing TEMPO, are often more amenable to large-scale production due to the reduced amount of waste generated and the potential for catalyst recycling. The TEMPO/NaOCl system, for example, has been shown to work well on a larger scale for the synthesis of a related bromo-aldehyde, although purification by distillation was necessary to remove byproducts. researchgate.net
The choice of solvent is another critical factor. Dichloromethane, a common solvent for PCC oxidations, is a chlorinated solvent with environmental concerns. Water-based or solvent-free reaction conditions, where feasible, are highly desirable for industrial processes. researchgate.netgoogle.com
Finally, the stability of the product itself is a key consideration. The tendency of this compound to trimerize suggests that the conditions for its isolation and storage must be carefully controlled to prevent decomposition and ensure the purity of the final product. sigmaaldrich.comsigmaaldrich.cn
Electrophilic Characteristics of the Aldehyde Moiety
The aldehyde functional group in this compound is a key center of reactivity, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is influenced by the presence of the electron-withdrawing chlorine atom and the steric hindrance from the two methyl groups at the adjacent carbon. cymitquimica.com
Nucleophilic Addition Reactions at the Carbonyl Carbon
The carbonyl carbon of this compound is susceptible to attack by various nucleophiles. These reactions proceed via a nucleophilic addition mechanism, where the nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub The presence of two bulky methyl groups on the adjacent carbon can sterically hinder this attack, potentially affecting reaction rates and equilibria. cymitquimica.comsmolecule.com
One notable reaction is the trimerization of this compound to form 2,4,6-tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane, a cyclic trimer. sigmaaldrich.combiocompare.com This reaction occurs spontaneously and highlights the reactivity of the aldehyde group. sigmaaldrich.combiocompare.com
Reductive Transformations to Corresponding Alcohols
The aldehyde group of this compound can be reduced to a primary alcohol, 3-chloro-2,2-dimethyl-1-propanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
| Reactant | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH₄) | 3-Chloro-2,2-dimethyl-1-propanol |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Chloro-2,2-dimethyl-1-propanol |
Oxidative Transformations to Carboxylic Acids
Oxidation of this compound yields the corresponding carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid. This transformation requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The aldehyde group is converted to a carboxylic acid functional group through this process.
| Reactant | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO₄) | 3-Chloro-2,2-dimethylpropanoic acid |
| This compound | Chromium Trioxide (CrO₃) | 3-Chloro-2,2-dimethylpropanoic acid |
Chemistry of the Beta-Chlorine Substituent
The chlorine atom at the beta-position relative to the aldehyde group also plays a significant role in the reactivity of this compound.
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The chlorine atom can be displaced by various nucleophiles through a nucleophilic substitution reaction. However, the steric hindrance provided by the adjacent bulky tert-butyl group makes the primary carbon where the chlorine is attached less accessible to nucleophiles. wolfram.com This steric hindrance significantly slows down the rate of bimolecular nucleophilic substitution (Sₙ2) reactions. wolfram.comreddit.com While a unimolecular (Sₙ1) mechanism would involve the formation of a primary carbocation, which is highly unstable, making this pathway also unfavorable. reddit.com Despite these challenges, substitution reactions can occur, for instance with hydroxide (B78521) ions to form the corresponding alcohol.
Elimination Reactions and Potential for Unsaturation Pathways
Elimination reactions, where the chlorine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond, are a possibility for this compound. evitachem.com These reactions are often promoted by strong bases. quora.com In the case of this compound, the carbon atom beta to the chlorine has no hydrogen atoms attached. Therefore, a standard E2 elimination to form an alkene is not possible. However, other elimination pathways or rearrangements might occur under specific conditions, though they are not well-documented for this specific compound.
Influence of the Sterically Hindered Alpha-Quaternary Center
The presence of a quaternary carbon atom adjacent to the carbonyl group in this compound introduces significant steric hindrance, profoundly influencing its reactivity. This structural feature is a key determinant of the compound's chemical behavior, particularly in reactions involving the alpha-carbon and the carbonyl group itself.
Implications for Enolization and Alpha-Hydrogen Reactivity
The alpha-carbon of this compound lacks hydrogen atoms, a direct consequence of the quaternary center. Therefore, this aldehyde cannot form an enol or enolate at the alpha-position through the typical deprotonation mechanism observed in other aldehydes and ketones. utexas.eduquizlet.comlibretexts.org The acidity of α-hydrogens in carbonyl compounds stems from the ability of the resulting enolate to be stabilized by resonance. libretexts.orguomosul.edu.iq In the absence of these alpha-hydrogens, this compound is considered a non-enolizable aldehyde. utexas.edu This characteristic prevents it from participating in classical aldol-type condensation reactions where it would act as the nucleophilic enolate component. utexas.edumasterorganicchemistry.com
Modulation of Reaction Pathways Due to Steric Encumbrance
The steric bulk imposed by the gem-dimethyl group at the alpha-position significantly hinders nucleophilic attack on the carbonyl carbon. masterorganicchemistry.commdpi.comresearchgate.net This steric hindrance can slow down reaction rates compared to less hindered aldehydes. princeton.edu For instance, in reactions where other aldehydes might react spontaneously, the steric shielding in molecules like pivaldehyde (a close structural analog) allows for reaction monitoring by techniques like NMR. princeton.edu
This steric encumbrance can also dictate the feasibility of certain reactions. While this compound can undergo oxidation to a carboxylic acid and reduction to an alcohol, the approach of bulky reagents may be impeded. Furthermore, the steric hindrance can prevent certain side reactions, such as dehydration of an aldol (B89426) addition product, because it would require the formation of a highly substituted and sterically strained double bond. richmond.edu In some cases, steric hindrance can be so pronounced that it inhibits expected reactions. For example, branching at the 2-position of an aldehyde can inhibit its reaction with phenolic compounds. researchgate.net
The presence of the quaternary center also makes the construction of such a structural motif synthetically challenging due to the steric repulsion between the four substituents. sci-hub.se
Stereochemical Aspects in Reactions of Alpha-Branched Aldehydes
While this compound itself is achiral, the principles governing stereochemistry in reactions of α-branched aldehydes are relevant to understanding its potential transformations into chiral molecules. The construction of quaternary carbon stereocenters is a significant challenge in organic synthesis. sci-hub.seorganic-chemistry.org
In reactions involving α-branched aldehydes, the bulky substituents at the alpha-position can exert significant stereocontrol, directing the approach of incoming reagents to one face of the molecule. mdpi.com This is a critical consideration in asymmetric synthesis, where the goal is to produce a single stereoisomer. d-nb.infonih.gov For example, in aldol reactions involving α-branched aldehydes as electrophiles, the stereochemical outcome is influenced by the pre-existing stereocenter and the geometry of the enolate nucleophile. The steric bulk can favor the formation of one diastereomer over another.
Furthermore, in catalytic asymmetric reactions, the interaction between the catalyst and the sterically hindered substrate is crucial for achieving high enantioselectivity. mdpi.comd-nb.infonih.gov The development of catalysts that can effectively control the stereochemistry in reactions of α-branched aldehydes is an active area of research. mdpi.comorganic-chemistry.org
Oligomerization and Self-Condensation Reactions
Aldehydes are known to undergo oligomerization and polymerization reactions. tandfonline.com For this compound, its unique structure influences the nature and extent of these self-condensation processes.
Spontaneous Trimerization to Cyclic s-Trioxane Derivatives
A notable characteristic of this compound is its propensity to spontaneously trimerize to form a stable cyclic s-trioxane derivative, specifically 2,4,6-tris(2-chloro-1,1-dimethylethyl)-s-trioxane. sigmaaldrich.cnsigmaaldrich.comresearchgate.net This reaction is also observed with the closely related 3-bromo-2,2-dimethylpropanal, which forms the corresponding trimer, 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane. researchgate.net The formation of this trimer can be catalyzed by Lewis acids. d-nb.infonih.gov In fact, the trimer can serve as a more stable and easily handled precursor to the free aldehyde, which can be regenerated by reversing the cyclization under certain conditions. d-nb.infonih.gov This behavior is analogous to the trimerization of other sterically hindered aldehydes like pivaldehyde. d-nb.infonih.gov
This trimerization is a significant reaction pathway, and under certain acidic conditions, it can be a competing and sometimes undesired side reaction. ualberta.ca
Table 1: Trimerization of 3-Halo-2,2-dimethylpropanals
| Aldehyde | Trimer Product | Reference |
|---|---|---|
| This compound | 2,4,6-tris(2-chloro-1,1-dimethylethyl)-s-trioxane | sigmaaldrich.cnsigmaaldrich.comresearchgate.net |
Kinetic and Thermodynamic Considerations in Oligomerization
The oligomerization of aldehydes is a thermodynamically controlled process, often driven by the formation of more stable products. numberanalytics.com In the case of aldol condensations, the equilibrium constant can be influenced by steric hindrance in the product. masterorganicchemistry.com For simple aldehydes like acetaldehyde (B116499), the aldol addition is a reversible process, and the equilibrium constant has been determined. cdnsciencepub.com
It has been noted that glycolaldehyde, a less sterically hindered aldehyde, does not oligomerize as quickly as other small aldehydes, which implies that structural features significantly impact the kinetics of these reactions. acs.org The proline-catalyzed self-condensation of aliphatic aldehydes has been studied, revealing competing pathways of aldol addition and condensation. acs.org Such detailed mechanistic studies provide a framework for understanding the potential oligomerization behavior of more complex aldehydes like this compound.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Chloro-2,2-dimethyl-1-propanol |
| 3-Chloro-2,2-dimethylpropanoyl chloride |
| 3-hydroxybutanal |
| Acetaldehyde |
| Acetone |
| Benzaldehyde |
| Butanal |
| Crotonaldehyde |
| Cyclohexanone |
| Formaldehyde |
| Glycolaldehyde |
| Isobutyraldehyde |
| Methyl isopropyl ketone |
| p-methoxy benzaldehyde |
| Pivalaldehyde |
| 2,4,6-tris(2-chloro-1,1-dimethylethyl)-s-trioxane |
| 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane |
| 2,4,6-tris-isopropyl-1,3,5-trioxane |
| 2-methylpropanal |
| 3-Bromo-2,2-dimethylpropanal |
| Chloral |
Derivatization Reactions of this compound
This compound is a versatile bifunctional molecule, featuring both a reactive aldehyde group and a primary alkyl chloride. This combination of functional groups, situated in a sterically hindered neopentyl-like framework, allows for a range of derivatization reactions. These transformations include nucleophilic additions and condensations at the carbonyl group, oxidation and reduction of the aldehyde, and substitution at the chlorinated carbon, making it a valuable intermediate for the synthesis of more complex molecules, particularly various heterocycles. ic.ac.uk
Trimerization: The synthesis of this compound via the oxidation of 3-chloro-2,2-dimethyl-1-propanol with pyridinium chlorochromate (PCC) can be followed by a spontaneous trimerization of the aldehyde product. sigmaaldrich.cn This acid-catalyzed cyclization yields the six-membered heterocycle, 2,4,6-tris(2'-chloro-1',1'-dimethylethyl)-1,3,5-trioxane, a stable cyclic trimer. sigmaaldrich.cn The formation of such trioxanes is a characteristic reaction of many aldehydes under acidic conditions.
Synthesis of 2H-1,3-Thiazines: A significant application of this compound is in the multicomponent synthesis of heterocyclic compounds. In a one-pot reaction analogous to the Asinger reaction, this compound reacts with a secondary carbonyl compound (an aldehyde or ketone), sodium hydrogen sulfide, and aqueous ammonia (B1221849) to form substituted 2H-1,3-thiazine derivatives. ic.ac.uk This reaction proceeds via the in-situ formation of a sulfur-containing intermediate and an imine, which then cyclize to form the thiazine (B8601807) ring. Research by Manikowski, Gröger, and Martens demonstrated this method for the synthesis of several novel 2H-1,3-thiazines, which are precursors for α-aminophosphonic acids. ic.ac.uk
The table below summarizes the 2H-1,3-thiazine derivatives synthesized using this method. ic.ac.uk
Table 1: Synthesis of 2H-1,3-Thiazines from this compound
| Product No. | Secondary Carbonyl (R¹, R²) | Product Name | Yield (%) |
| 4a | R¹=H, R²=CH(CH₃)₂ | 5,5-Dimethyl-2-isopropyl-2H-1,3-thiazine | 40 |
| 4b | R¹=H, R²=C(CH₃)₃ | 2-tert-Butyl-5,5-dimethyl-2H-1,3-thiazine | 45 |
| 4c | R¹, R² = -(CH₂)₅- | 5,5-Dimethyl-spiro[1,3-thiazine-2,1'-cyclohexane] | 52 |
Data sourced from Manikowski, J., Gröger, H., & Martens, J. (1998). ic.ac.uk
Oxidation: The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed for this transformation, yielding 3-chloro-2,2-dimethylpropanoic acid. This derivative, also known as β-chloropivalic acid, is a useful building block in further synthetic applications. nist.gov
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 3-chloro-2,2-dimethyl-1-propanol. This is achieved using common hydride-donating reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a protonation step during workup to furnish the alcohol. masterorganicchemistry.com
Grignard Reaction: The carbonyl group of this compound is susceptible to attack by organometallic nucleophiles such as Grignard reagents (R-MgX). This reaction provides a direct route for carbon-carbon bond formation, leading to the synthesis of secondary alcohols after acidic workup. libretexts.org The product structure depends on the specific Grignard reagent used, allowing for the introduction of a wide variety of alkyl or aryl substituents at the former carbonyl carbon.
Wittig Reaction: The Wittig reaction offers a powerful method for converting aldehydes into alkenes. wikipedia.org this compound can react with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CR¹R²) to replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted alkene. masterorganicchemistry.com The geometry of the resulting alkene (E/Z isomerism) is influenced by the stability of the ylide used. wikipedia.org This reaction is highly valuable for extending the carbon chain and introducing unsaturation into the molecular framework. Detailed kinetic studies have been performed on the closely related 2,2-dimethylpropanal, providing insight into the reaction mechanism. acs.org
The table below summarizes the key derivatization reactions of this compound.
Table 2: Summary of Derivatization Reactions
| Reaction Type | Reagent(s) | Product Class |
| Trimerization | Acid catalyst | 1,3,5-Trioxane |
| Thiazine Synthesis | R¹R²C=O, NaSH, NH₃ | 2H-1,3-Thiazine |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CR¹R² | Alkene |
Applications of 3 Chloro 2,2 Dimethylpropanal in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The utility of 3-chloro-2,2-dimethylpropanal as a foundational building block stems from the presence of two distinct reactive sites: the aldehyde carbonyl group and the primary alkyl chloride. This bifunctionality allows for sequential and selective reactions to build molecular complexity.
The aldehyde group can participate in a wide range of classic carbonyl chemistry transformations. These include:
Nucleophilic additions: Reactions with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds and create tertiary alcohols.
Wittig-type reactions: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.
Reductive amination: Formation of amines by reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.
Aldol (B89426) and related reactions: Formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls, creating new stereocenters.
Concurrently, the chloromethyl group provides a handle for nucleophilic substitution reactions. The primary nature of the carbon-chlorine bond, despite being attached to a neopentyl-like center, can be displaced by a variety of nucleophiles such as cyanides, azides, thiolates, and alkoxides, thereby introducing further functional diversity. This dual reactivity allows chemists to use the compound as a linchpin, connecting different molecular fragments through stepwise reactions at its two functional ends to construct intricate molecular architectures.
Precursor in Heterocyclic Systems Synthesis
The strategic placement of an electrophilic aldehyde and a carbon-halogen bond makes this compound a suitable precursor for various heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Spirocyclic Azetidine (B1206935) Derivatives)
While direct synthesis of spirocyclic azetidines from this compound is not extensively documented, its structure lends itself to plausible synthetic pathways for nitrogen-containing heterocycles. The general synthesis of azetidines often involves the intramolecular cyclization of a γ-amino halide or a related derivative.
A hypothetical route could involve an initial reaction at the aldehyde, such as a reductive amination with a primary amine (R-NH₂), to form a secondary amine intermediate. This intermediate, possessing both a nitrogen nucleophile and a carbon-chlorine electrophile in a 1,3-relationship, is primed for intramolecular cyclization. Under basic conditions, the amine would be deprotonated, facilitating an intramolecular SN2 reaction to displace the chloride and form the four-membered azetidine ring. The presence of the gem-dimethyl group on the ring would yield a sterically hindered, yet potentially valuable, azetidine derivative. The synthesis of azetidines from 1,3-dihalides and primary amines is a well-established method, highlighting the feasibility of such cyclizations. organic-chemistry.org
Exploration in Other Ring Systems
The application of this compound extends to the synthesis of oxygen-containing heterocycles. Its precursor, 3-chloro-2,2-dimethyl-1-propanol (B83993), upon oxidation with pyridinium (B92312) chlorochromate, yields this compound. This aldehyde has been observed to spontaneously trimerize to form a substituted s-trioxane. acs.org This trimerization is an acid-catalyzed process where three aldehyde molecules cyclize to form a stable six-membered ring with alternating carbon and oxygen atoms, known as 2,4,6-tris(1-chloro-2,2-dimethylpropyl)-1,3,5-trioxane.
Figure 1: Spontaneous trimerization to form an s-trioxane ring system.
Formation of Polyfunctional Compounds (e.g., Thiols)
This compound serves as a precursor for polyfunctional compounds, particularly those containing thiol groups. Its corresponding alcohol, 3-chloro-2,2-dimethyl-1-propanol, has been specifically utilized in the preparation of new aroma-impact compounds, including polyfunctional thiols. acs.org
A straightforward synthetic sequence starting from the aldehyde would involve two main steps:
Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield 3-chloro-2,2-dimethyl-1-propanol.
Nucleophilic Substitution: The resulting chloro-alcohol can then be treated with a sulfur nucleophile. A common method is the reaction with thiourea (B124793) to form a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to liberate the free thiol. Alternatively, reagents like sodium hydrosulfide (B80085) (NaSH) can be used for the direct displacement of the chloride.
This sequence results in the formation of 3-mercapto-2,2-dimethyl-1-propanol , a compound that possesses two different functional groups (a thiol and an alcohol), making it a valuable polyfunctional building block for further synthesis.
Role in Multi-Component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for creating molecular complexity. Aldehydes are common components in many named MCRs, such as the Passerini and Ugi reactions. The structure of this compound, with its sterically hindered aldehyde and secondary alkyl chloride functionality, offers unique opportunities for such processes. It could potentially participate in an MCR via its aldehyde group, with the resulting product containing a chloromethyl group available for post-MCR modifications or tandem cyclizations.
Tandem or cascade processes, where multiple bond-forming events occur sequentially without isolating intermediates, are also conceivable. For instance, a nucleophilic addition to the aldehyde could be designed to trigger a subsequent intramolecular reaction involving the chloride. An example could be a reaction with a dinucleophile, where the first nucleophilic site attacks the aldehyde and the second attacks the alkyl chloride to form a cyclic structure in a single, streamlined process.
Contributions to Asymmetric Catalysis and Stereoselective Transformations involving Alpha-Quaternary Aldehydes
The synthesis of molecules containing α-quaternary stereocenters is a significant challenge in organic chemistry due to the steric hindrance around the reactive center. This compound is an α,α-disubstituted (or α-quaternary) aldehyde, making it an interesting substrate for asymmetric catalysis, where the goal is to create a new stereocenter next to the existing quaternary one with high enantioselectivity.
Recent advances in organocatalysis have provided powerful tools for stereoselective reactions of α-branched aldehydes. Chiral primary or secondary amines can activate aldehydes by forming transient enamines, which then react with various electrophiles. This approach has been successfully applied to the asymmetric conjugate addition of α,α-disubstituted aldehydes to electrophiles like nitroalkenes and maleimides. nih.gov These reactions generate products with adjacent quaternary-tertiary stereocenters in high yields and enantioselectivities. nih.gov The application of such methodologies to this compound could provide chiral building blocks that are otherwise difficult to access.
Below is a table summarizing research findings for asymmetric Michael additions on analogous α,α-disubstituted aldehydes, demonstrating the potential for applying these methods to this compound.
| Aldehyde Substrate | Electrophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Isobutyraldehyde | N-Phenylmaleimide | β-Phenylalanine (0.5 mol%) | 95:5 | 99% | nih.gov |
| 2-Phenylpropanal | N-Phenylmaleimide | β-Phenylalanine (2 mol%) | 96:4 | 99% | nih.gov |
| Isobutyraldehyde | (E)-β-Nitrostyrene | Chiral Monosalicylamide | - | 93% | |
| 2-Methyl-3-phenylpropanal | (E)-β-Nitrostyrene | Chiral Monosalicylamide | - | 95% |
This data illustrates that organocatalysts can effectively control the stereochemical outcome of additions to sterically demanding α-quaternary aldehydes, suggesting that similar success could be achieved with this compound for the synthesis of valuable, enantioenriched compounds.
Biochemical and Mechanistic Research with 3 Chloro 2,2 Dimethylpropanal
Probing Enzyme-Catalyzed Reactions Involving Aldehydes
There is currently no specific research available in peer-reviewed scientific literature that details the use of 3-Chloro-2,2-dimethylpropanal as a probe in enzyme-catalyzed reactions involving aldehydes. Aldehydes are a critical class of molecules in enzymology, participating in a wide array of reactions. drishtiias.com Research in this area typically involves the use of various aldehyde substrates to elucidate enzyme mechanisms, kinetics, and substrate specificity. nih.gov However, this compound has not been documented as a substrate or inhibitor in such studies.
Table 1: General Types of Enzyme-Catalyzed Reactions Involving Aldehydes
| Reaction Type | Enzyme Class | General Description |
|---|---|---|
| Oxidation | Aldehyde Dehydrogenase | Conversion of an aldehyde to a carboxylic acid. |
| Reduction | Alcohol Dehydrogenase | Conversion of an aldehyde to a primary alcohol. |
| Aldol (B89426) Condensation | Aldolase | Formation of a β-hydroxy aldehyde or ketone from two smaller aldehydes or ketones. |
| Transketolation/Transaldolation | Transketolase/Transaldolase | Transfer of a two- or three-carbon unit from a ketose donor to an aldose acceptor. |
Note: This table represents general enzymatic reactions involving aldehydes; no specific data for this compound is available.
Investigation of Cellular Signaling Pathway Interactions
Scientific literature lacks studies on the interaction of this compound with cellular signaling pathways. While other chlorinated compounds have been investigated for their effects on signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, similar research on this compound has not been published. nih.gov
Effects on Cell Proliferation Mechanisms
There is no available research on the effects of this compound on the mechanisms of cell proliferation. Studies on other compounds sometimes utilize assays like the MTT assay to determine effects on cell viability and proliferation, but this compound has not been the subject of such investigations. researchgate.netresearchgate.net
Modulation of Apoptotic Pathways
The potential for this compound to modulate apoptotic pathways remains uninvestigated. Apoptosis is a highly regulated process of programmed cell death involving intrinsic and extrinsic pathways that converge on effector caspases like caspase-3. nih.govresearchgate.net There is no data to suggest whether this compound can initiate or inhibit these pathways.
Studies on Gene Expression Regulation, Including Oxidative Stress Response
There is no published research on the effects of this compound on the regulation of gene expression or its potential to induce an oxidative stress response. The cellular response to oxidative stress often involves the upregulation of antioxidant genes through transcription factors like Nrf2. nih.govmdpi.com Furthermore, oxidative stress can influence the expression of genes involved in multidrug resistance, such as those encoding P-glycoprotein. mdpi.com However, the role of this compound in these processes has not been explored.
Analysis of Interactions with Metabolic Enzymes and Pathways
No studies have been published that analyze the interactions of this compound with metabolic enzymes and pathways. While research exists on the metabolism of other chlorinated compounds, which can involve enzymes such as cytochrome P-450 and glutathione (B108866) S-transferases, similar metabolic studies for this compound are not available in the scientific literature. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aldehydes |
| Ketones |
| Carboxylic acid |
| β-hydroxy aldehyde |
| Mitogen-activated protein kinase (MAPK) |
| Nuclear factor-kappa B (NF-κB) |
| Caspase-3 |
| Nrf2 |
| P-glycoprotein |
| Cytochrome P-450 |
Q & A
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Fit asymmetrical toxicity data (e.g., EC₅₀) using 5-parameter logistic (5PL) models instead of 4PL to account for skewness (e.g., s = 0.26 in 3-chloro-2,4-pentanedione assays) .
- Interlaboratory Validation : Standardize protocols (OECD TG 423) across labs and use ANOVA to identify systemic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
